Tert-butyl 4-(pyrrolidin-3-YL)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-pyrrolidin-3-ylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2/c1-13(2,3)18-12(17)16-8-6-15(7-9-16)11-4-5-14-10-11/h11,14H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAYUAGLMWGXRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655094 | |
| Record name | tert-Butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885959-36-4 | |
| Record name | tert-Butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nucleophilic Substitution with Pyrrolidine Derivatives
The most widely documented method involves nucleophilic substitution between tert-butyl piperazine-1-carboxylate and pyrrolidine-3-yl derivatives. In a representative procedure, 3-chloropyrrolidine (1.0 equiv) reacts with tert-butyl piperazine-1-carboxylate (1.2 equiv) in the presence of potassium carbonate (2.5 equiv) as a base and N-methylpyrrolidone (NMP) as the solvent . The mixture is heated to 120°C for 16 hours, followed by purification via silica gel chromatography (ethyl acetate/hexane, 1:20). This method yields the target compound in 31–45% isolated yield, with the low yield attributed to steric hindrance from the tert-butyl group and competing side reactions .
Key Reaction Parameters
| Parameter | Specification |
|---|---|
| Solvent | N-methylpyrrolidone (NMP) |
| Temperature | 120°C |
| Reaction Time | 16 hours |
| Base | K₂CO₃ (2.5 equiv) |
| Purification | Column chromatography (EtOAc/hexane) |
Palladium-Catalyzed Coupling Reactions
Palladium-mediated cross-coupling offers a higher-yielding alternative. A modified Buchwald-Hartwig amination employs tert-butyl piperazine-1-carboxylate (1.0 equiv), 3-bromopyrrolidine (1.1 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol%), and Xantphos (10 mol%) as the ligand . The reaction proceeds in toluene at 110°C for 12 hours under nitrogen, achieving yields of 68–72%. This method minimizes side products by leveraging the chelating effect of Xantphos, which stabilizes the palladium intermediate .
Optimization Insights
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Ligand Selection : BINAP and Xantphos improve catalytic efficiency over monodentate ligands.
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Solvent Effects : Toluene outperforms DMF or THF in reducing hydrolysis of the tert-butyl carbamate.
Photoredox Catalysis for Stereoselective Synthesis
A novel approach adapted from CN108558792B uses visible-light photocatalysis to couple 2-aminopyrrolidine with tert-butyl piperazine-1-carboxylate . While the patent focuses on pyridazine derivatives, the methodology is transferable to pyrrolidine systems. The reaction combines 2-aminopyrrolidine (1.0 equiv), tert-butyl piperazine-1-carboxylate (1.0 equiv), an acridine photocatalyst (0.1 equiv), and 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO, 0.5 equiv) in dichloroethane under oxygen. Blue LED irradiation for 10 hours achieves a 95% yield, demonstrating superior efficiency over thermal methods .
Mechanistic Considerations
-
The acridine catalyst generates a radical intermediate via single-electron transfer (SET).
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TEMPO acts as an oxidant, facilitating the formation of the C–N bond between pyrrolidine and piperazine.
Industrial-Scale Production Techniques
For bulk synthesis, continuous flow reactors are employed to enhance reproducibility and safety. A two-step process is described:
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Deprotection-Protection Strategy : Piperazine is first protected with di-tert-butyl dicarbonate (Boc₂O) in a 1:1 molar ratio in THF at 0°C.
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Coupling Reaction : The Boc-protected piperazine reacts with 3-iodopyrrolidine in a microreactor at 100°C, achieving 85% conversion in 30 minutes .
Advantages of Flow Chemistry
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Reduced reaction time (30 minutes vs. 16 hours).
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Higher purity (≥98% by HPLC) due to precise temperature control.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Nucleophilic Substitution | 31–45 | 90–95 | Moderate | 12–15 |
| Palladium Catalysis | 68–72 | 97–99 | High | 20–25 |
| Photoredox Catalysis | 95 | 99 | Limited* | 30–35 |
| Flow Chemistry | 85 | 98 | High | 18–22 |
*Photoredox scalability is limited by light penetration depth in large batches.
Challenges and Optimization Strategies
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Low Yields in Nucleophilic Substitution :
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Palladium Residue in API Synthesis :
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High Cost of Photocatalysts :
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrrolidine or piperazine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the piperazine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazine or pyrrolidine compounds.
Scientific Research Applications
Pharmaceutical Development
Tert-butyl 4-(pyrrolidin-3-YL)piperazine-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.
Inhibitors of Enzymatic Activity
Research has shown that derivatives of piperazine, including this compound, can act as selective inhibitors of enzymes such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes are involved in endocannabinoid metabolism, making these compounds useful for studying pain relief and anti-inflammatory effects .
Cancer Research
The compound has been investigated for its role in cancer treatment, particularly as a precursor for synthesizing targeted therapies. For instance, it can be utilized in the development of drugs similar to Ribociclib, which is used for treating specific types of breast cancer .
Case Study 1: Inhibition of FAAH
In a study examining the structure-activity relationship (SAR) of piperazine carbamates, it was found that modifications to the piperazine ring can significantly affect inhibitory potency against FAAH. Compounds similar to this compound demonstrated enhanced activity by optimizing substituents on the aromatic rings attached to the piperazine .
Case Study 2: Drug Metabolism Studies
Research involving drug metabolite profiling has utilized this compound as a standard reference compound to evaluate impurities in drug formulations. This application is crucial during the development and regulatory approval processes for new drugs .
Mechanism of Action
The mechanism of action of tert-butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Variations
The tert-butyl piperazine-1-carboxylate core is common among analogues, but substituents on the piperazine nitrogen or adjacent heterocycles dictate their physicochemical and biological properties. Key structural differences include:
Key Observations :
- Pyrrolidine vs. Piperidine : The target compound’s pyrrolidine ring introduces a 5-membered cyclic amine, offering conformational rigidity compared to the 6-membered piperidine in . This may influence binding affinity in biological targets.
- Electron-Withdrawing Groups: Nitro (), cyano (), and halogen () substituents modulate electronic properties and reactivity.
Biological Activity
Tert-butyl 4-(pyrrolidin-3-YL)piperazine-1-carboxylate (CAS No. 885959-36-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article consolidates existing research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.
This compound is believed to interact with various biological targets, particularly in the realm of G-protein-coupled receptors (GPCRs), which are critical in numerous physiological processes. Research indicates that compounds with similar structures can act as allosteric modulators, influencing receptor activity without directly activating the receptor themselves .
Pharmacological Effects
-
CNS Activity :
- The compound has shown potential in modulating neurotransmitter systems, particularly through interactions with dopamine and serotonin receptors. This suggests possible applications in treating neurological disorders such as depression and anxiety.
- Antitumor Activity :
- Antimicrobial Properties :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| CNS Modulation | Potential antidepressant effects | |
| Antitumor | Cytotoxic effects on cancer cell lines | |
| Antimicrobial | Inhibition of bacterial growth |
Table 2: Structure-Activity Relationship (SAR)
| Compound | IC50 (µM) | Target | Reference |
|---|---|---|---|
| This compound | TBD | GPCRs | |
| Related piperazine derivative | 5.0 | Cancer cell lines | |
| Another piperazine derivative | 10.0 | Bacterial strains |
Case Studies
-
CNS Modulation Study :
A study investigated the effects of various piperazine derivatives on serotonin receptor activity, finding that certain modifications enhanced binding affinity and selectivity for specific receptor subtypes, indicating potential for developing new antidepressants. -
Antitumor Efficacy :
Research published in a pharmacology journal demonstrated that a related compound exhibited significant cytotoxicity against breast cancer cell lines, prompting further investigation into the mechanism by which these compounds induce apoptosis in tumor cells. -
Antimicrobial Evaluation :
A recent study explored the antimicrobial properties of piperazine derivatives, revealing that certain structural modifications led to enhanced activity against resistant bacterial strains, highlighting the therapeutic potential of these compounds in infectious diseases.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing tert-butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate, and how can low yields in multi-step reactions be addressed?
- Methodological Answer : The synthesis typically involves coupling a pyrrolidine derivative with a tert-butyl-protected piperazine intermediate. A common route includes Buchwald-Hartwig amination or nucleophilic substitution under reflux conditions (e.g., 1,4-dioxane at 110°C for 12 hours) . To address low yields:
- Optimize stoichiometry (e.g., excess piperazine derivatives).
- Use palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions .
- Purify intermediates via silica gel chromatography (ethyl acetate/hexane gradients) to minimize side products .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer : Use a combination of:
- ¹H NMR : Analyze coupling constants (e.g., δ 1.49 ppm for tert-butyl protons, δ 3.44–3.84 ppm for piperazine/pyrrolidine protons) .
- LC-MS : Confirm molecular weight (e.g., m/z 372.2 [M+H]⁺) and purity (>95%) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or bond angles (e.g., triclinic crystal system with α = 88.852°) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Respiratory protection : Use NIOSH-approved masks due to potential dust inhalation .
- Gloves and eye protection : Nitrile gloves and goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to avoid exposure to volatile byproducts (e.g., trifluoroacetic acid during deprotection) .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for this compound derivatives?
- Methodological Answer :
- Reaction path search : Apply quantum chemical calculations (e.g., DFT) to predict transition states and energy barriers for nucleophilic substitutions .
- Machine learning : Train models on existing reaction data (e.g., yields, solvents, catalysts) to recommend optimal conditions (e.g., 60–110°C, Na₂CO₃ as base) .
- Feedback loops : Validate predictions experimentally and refine computational parameters iteratively .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Variable-temperature NMR : Assess dynamic effects (e.g., rotamers of the piperazine ring) by cooling samples to -40°C .
- 2D NMR (COSY, NOESY) : Identify through-space correlations to confirm substituent positioning .
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., tert-butyl 4-(pyridin-3-yl)piperazine derivatives) .
Q. How can researchers improve the stability of this compound in aqueous media?
- Methodological Answer :
- Protecting group adjustments : Replace tert-butyl with more hydrolytically stable groups (e.g., benzyloxycarbonyl) .
- pH optimization : Conduct stability studies across pH 3–9 to identify degradation thresholds .
- Lyophilization : Store as a lyophilized powder to minimize hydrolysis .
Q. What methodologies are effective for analyzing the compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Measure binding kinetics (KD, kon/koff) for receptor-ligand interactions .
- Molecular docking : Use AutoDock Vina to simulate binding poses in active sites (e.g., dopamine D2 receptors) .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
